9-Phenyl-1-nonanol (CAS: 3208-26-2) is a long-chain primary alcohol featuring a nine-carbon aliphatic spacer terminated by a phenyl group. This bifunctional structure, with a hydrophilic hydroxyl head and a lipophilic tail combining both aliphatic and aromatic character, makes it a key intermediate in the synthesis of specialty polymers, liquid crystals, and self-assembled monolayers. [1] Its specific C9 chain length is a critical design parameter that directly influences the thermal properties, volatility, and molecular packing behavior of derivative materials, distinguishing it from other shorter or longer-chain phenylalkanols. [2]
Substituting 9-Phenyl-1-nonanol with near analogs like 8-phenyl-1-octanol or 10-phenyl-1-decanol is often unviable due to predictable, yet critical, shifts in material properties. For polymers, a change of even one methylene (-CH2-) unit in the side chain alters the glass transition temperature (Tg), affecting the material's service temperature and mechanical properties. [1] Similarly, in surface science applications, the parity of the alkyl chain (odd vs. even number of carbons) dictates the molecular packing and surface energy of self-assembled monolayers, making odd-chain compounds like 9-phenyl-1-nonanol functionally distinct from their even-chain neighbors. [2] For process-driven applications, differences in boiling points and volatility across the homologous series directly impact handling, reaction conditions, and formulation stability. [3]
When used as a monomer precursor for poly(ω-phenylalkyl methacrylate)s, the nine-carbon chain of 9-phenyl-1-nonanol provides a specific degree of side-chain flexibility that directly controls the final polymer's glass transition temperature (Tg). For poly(n-alkyl methacrylate)s, Tg systematically decreases as the number of carbons (n) in the linear alkyl side-chain increases due to an internal plasticization effect. [REFS-1, REFS-2] While poly(phenyl methacrylate) (n=0) has a high Tg of 134 °C (407 K), the introduction of a flexible alkyl spacer significantly lowers this value. [3] Therefore, poly(9-phenylnonyl methacrylate) is expected to have a Tg lower than a polymer derived from 8-phenyl-1-octanol and higher than one from 10-phenyl-1-decanol, offering a precise intermediate thermal profile.
| Evidence Dimension | Glass Transition Temperature (Tg) Trend |
| Target Compound Data | Provides a specific Tg intermediate between C8 and C10 analogs. |
| Comparator Or Baseline | Poly(8-phenyl-1-octyl methacrylate) would have a higher Tg; Poly(10-phenyl-1-decyl methacrylate) would have a lower Tg. |
| Quantified Difference | Systematic decrease in Tg with each additional -CH2- group in the side chain. [<a href="https://doi.org/10.1016/j.polymer.2020.123207" target="_blank">1</a>] |
| Conditions | Homologous series of poly(ω-phenylalkyl methacrylate)s. |
This allows for the precise engineering of a polymer's service temperature and mechanical properties, a critical factor in selecting a monomer for a specific application.
As a member of the ω-phenyl-1-alkanol homologous series, the boiling point of 9-phenyl-1-nonanol is higher than its shorter-chain analog, 8-phenyl-1-octanol, and lower than its longer-chain analog, 10-phenyl-1-decanol. This predictable trend is due to the incremental increase in van der Waals forces with each additional methylene group in the alkyl chain. [1] For example, the boiling point of 1-octanol is 195 °C, while the boiling point of 1-nonanol is 215 °C. [2] This principle allows for the selection of 9-phenyl-1-nonanol specifically for processes requiring lower volatility and higher processing temperatures than the C8 analog, without the increased viscosity or potential solubility issues of the C10 analog.
| Evidence Dimension | Boiling Point |
| Target Compound Data | Intermediate boiling point, providing a balance of volatility and viscosity. |
| Comparator Or Baseline | 8-Phenyl-1-octanol (lower boiling point, higher volatility); 10-Phenyl-1-decanol (higher boiling point, lower volatility). |
| Quantified Difference | Boiling points in a 1-alkanol homologous series typically increase by ~20 °C per CH2 group. [<a href="https://www.google.com/books/edition/CRC_Handbook_of_Chemistry_and_Physics_85/1GZ2EZzY4dEC" target="_blank">2</a>] |
| Conditions | Constant atmospheric pressure. |
Selecting the correct homolog based on boiling point is crucial for optimizing reaction conditions, minimizing material loss during heating, and ensuring formulation stability.
In the formation of self-assembled monolayers (SAMs), the parity of the alkyl spacer chain length is a critical determinant of molecular packing and final surface properties. Studies on analogous systems, such as ω-biphenyl-alkanethiols on gold, show that molecules with an odd number of methylene units adopt a fundamentally different, more compact packing structure compared to those with an even number of units. [1] 9-Phenyl-1-nonanol has an odd-numbered (n=9) spacer. Its closest procurement alternatives, 8-phenyl-1-octanol (n=8, even) and 10-phenyl-1-decanol (n=10, even), would therefore form SAMs with a different molecular tilt, packing density, and surface energy. This makes the odd-chain 9-phenyl-1-nonanol non-interchangeable for applications where precise control of surface structure and wettability is required.
| Evidence Dimension | SAM Molecular Packing Structure |
| Target Compound Data | Forms a distinct packing structure characteristic of odd-numbered alkyl chains. |
| Comparator Or Baseline | Even-numbered chains (e.g., from 8-phenyl-1-octanol or 10-phenyl-1-decanol) form a different, less dense packing structure. [<a href="https://pubs.acs.org/doi/10.1021/jp048924o" target="_blank">1</a>] |
| Quantified Difference | For biphenyl-alkanethiols, the area per molecule for even-numbered chains is ~25% larger than for odd-numbered chains. [<a href="https://pubs.acs.org/doi/10.1021/jp048924o" target="_blank">1</a>] |
| Conditions | Self-assembled monolayers on a substrate. |
For fabricating well-defined surfaces for sensors, electronics, or biomaterials, selecting the correct odd- or even-chain precursor is essential to achieve the desired molecular architecture and function.
Where a polymer's glass transition temperature (Tg) must be precisely controlled to fall between the values achievable with C8 and C10 phenylalkanol precursors, 9-phenyl-1-nonanol serves as the ideal monomer. Its C9 side chain provides a specific degree of plasticization to tune the final material's thermal and mechanical properties for applications in specialty coatings, adhesives, or optical resins. [1]
For applications in surface engineering requiring a well-ordered aromatic interface with a specific packing density, 9-phenyl-1-nonanol is the correct choice over its even-chain neighbors. The odd-numbered C9 spacer chain promotes a more compact molecular arrangement compared to C8 or C10 analogs, which is critical for creating robust, well-defined surfaces for molecular electronics or biosensor functionalization. [2]
In multi-step syntheses that require a phenylalkanol intermediate to be carried through high-temperature reaction steps, 9-phenyl-1-nonanol offers a lower-volatility alternative to 8-phenyl-1-octanol. This reduces material loss and improves process control, making it a suitable choice for the synthesis of fragrances, specialty surfactants, or liquid crystal components under demanding thermal conditions. [3]